molecular formula C15H30N4O6 B611212 t-Boc-N-Amido-PEG4-Azide CAS No. 940951-99-5

t-Boc-N-Amido-PEG4-Azide

Cat. No.: B611212
CAS No.: 940951-99-5
M. Wt: 362.43
InChI Key: IRLDTXAKTZWNJR-UHFFFAOYSA-N
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Description

t-Boc-N-Amido-PEG4-Azide: is a polyethylene glycol (PEG)-based compound that features an azide group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile reagent in various chemical and biological processes.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-N-Amido-PEG4-Azide typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable amine precursor with a PEG4 chain.

    Boc Protection: The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected intermediate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry: t-Boc-N-Amido-PEG4-Azide undergoes click chemistry reactions with alkynes, BCN (bicyclo[6.1.0]nonyne), and DBCO (dibenzocyclooctyne) to form stable triazole linkages.

    Deprotection: The Boc group can be deprotected under mild acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving this compound.

    Deprotection: Trifluoroacetic acid (TFA) is typically used for Boc deprotection.

Major Products:

    Triazole Linkages: The primary product of click chemistry reactions involving this compound is a triazole-linked compound.

    Free Amine: Deprotection of the Boc group yields the free amine derivative

Scientific Research Applications

Chemistry:

    Bioconjugation: t-Boc-N-Amido-PEG4-Azide is widely used in bioconjugation reactions to link biomolecules such as proteins, peptides, and nucleic acids.

    PROTAC Synthesis: It serves as a linker in the synthesis of PROTACs, which are used for targeted protein degradation.

Biology:

    Drug Delivery: The hydrophilic PEG spacer enhances the solubility and stability of drug molecules, making it useful in drug delivery systems.

    Imaging: It is used in the development of imaging probes for diagnostic applications.

Medicine:

    Therapeutics: this compound is used in the development of therapeutic agents, particularly in targeted cancer therapies.

Industry:

    Polymer Chemistry: It is employed in the synthesis of functionalized polymers for various industrial applications

Comparison with Similar Compounds

    t-Boc-N-Amido-PEG2-CH2CO2H: This compound features a shorter PEG spacer and a carboxyl group instead of an azide group.

    t-Boc-N-Amido-PEG8-Azide: This compound has a longer PEG spacer, providing increased solubility and flexibility.

Uniqueness: t-Boc-N-Amido-PEG4-Azide is unique due to its optimal PEG spacer length, which balances solubility and flexibility, and its dual functional groups (azide and Boc-protected amine) that enable versatile bioconjugation and PROTAC synthesis applications .

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N4O6/c1-15(2,3)25-14(20)17-4-6-21-8-10-23-12-13-24-11-9-22-7-5-18-19-16/h4-13H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLDTXAKTZWNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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